molecular formula C6H10F4O B1265659 Ether, butyl 1,1,2,2-tetrafluoroethyl CAS No. 358-37-2

Ether, butyl 1,1,2,2-tetrafluoroethyl

Cat. No. B1265659
CAS RN: 358-37-2
M. Wt: 174.14 g/mol
InChI Key: CIVGBESMFDRXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ether, butyl 1,1,2,2-tetrafluoroethyl, also known as n-Butyl 1,1,2,2-tetrafluoroethyl ether, is a chemical compound with the molecular formula C6H10F4O . It is a fluorinated linear ether that has several key properties that make it useful in batteries .


Molecular Structure Analysis

The molecular structure of Ether, butyl 1,1,2,2-tetrafluoroethyl consists of a total of 38 bonds. There are 20 non-H bonds, 10 rotatable bonds, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ether, butyl 1,1,2,2-tetrafluoroethyl include a melting point of 10°C, a density of 1.11, and it exists in a liquid form . It has a molecular weight of 174.14 g/mol .

Scientific Research Applications

Lithium/Sulfur Batteries

  • Suppression of Shuttling Effect : An organo-fluorine compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), has shown to suppress the deleterious shuttling effect in lithium–sulfur batteries. It enhances capacity retention and coulombic efficiency, alongside eliminating self-discharge, thus demonstrating a crucial role in improving lithium–sulfur battery performance (Nasim Azimi et al., 2013).

Lithium-Ion Batteries

  • Safe Electrolytes for Lithium-Ion Batteries : Ternary mixtures involving 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether demonstrate high safety, better wettability to separator and electrodes, and superior electrochemical performances compared to conventional electrolytes. These mixtures offer great potential for practical applications in lithium-ion batteries, showcasing improved rate and cycle performances (Yi Liu et al., 2016).

Chemical Reactions and Synthesis

  • Fluorine-Containing Compounds Synthesis : The compound has been involved in the synthesis and reactions with N-(1,1,2,2-tetrafluoroethyl)dimethylamine to produce β,β,β’,β’-tetrasubstituted divinyl ethers, demonstrating its utility in producing fluorine-containing compounds with potential applications in various industrial and research fields (A. Volkonskii et al., 2010).

  • Palladium-Catalyzed Arylation : The ether has been used in palladium-catalyzed arylation reactions, highlighting its role in facilitating high-efficiency and regioselective synthesis processes. This application underscores its versatility in organic synthesis, providing a pathway for the modification and creation of complex organic molecules (L. Xu et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, T-BUTYL1,1,2,2-TETRAFLUOROETHYLETHER, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGBESMFDRXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189327
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ether, butyl 1,1,2,2-tetrafluoroethyl

CAS RN

358-37-2
Record name 1-(1,1,2,2-Tetrafluoroethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-butyl 1,1,2,2-tetrafluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.